Cas no 920283-79-0 (2-chloro-4-(3-hydroxyphenyl)phenol)
2-chloro-4-(3-hydroxyphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4-(3-hydroxyphenyl)phenol
- DTXSID70653502
- 920283-79-0
- EN300-330545
- 2-Chloro-4-(3-hydroxyphenyl)phenol, 95%
- MFCD11933397
- 3'-Chloro[1,1'-biphenyl]-3,4'-diol
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- MDL: MFCD11933397
- Inchi: 1S/C12H9ClO2/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H
- InChI Key: APYWPRBHPJTLAU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC=C(C=1)O)O
Computed Properties
- Exact Mass: 220.0291072Da
- Monoisotopic Mass: 220.0291072Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 40.5Ų
2-chloro-4-(3-hydroxyphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321618-5 g |
2-Chloro-4-(3-hydroxyphenyl)phenol, 95%; . |
920283-79-0 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| Enamine | EN300-330545-0.05g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 0.05g |
$647.0 | 2023-09-04 | ||
| Enamine | EN300-330545-0.1g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 0.1g |
$678.0 | 2023-09-04 | ||
| Enamine | EN300-330545-0.25g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 0.25g |
$708.0 | 2023-09-04 | ||
| Enamine | EN300-330545-0.5g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 0.5g |
$739.0 | 2023-09-04 | ||
| Enamine | EN300-330545-1g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 1g |
$770.0 | 2023-09-04 | ||
| Enamine | EN300-330545-2.5g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 2.5g |
$1509.0 | 2023-09-04 | ||
| Enamine | EN300-330545-5g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 5g |
$2235.0 | 2023-09-04 | ||
| Enamine | EN300-330545-10g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 10g |
$3315.0 | 2023-09-04 | ||
| Enamine | EN300-330545-1.0g |
2-chloro-4-(3-hydroxyphenyl)phenol |
920283-79-0 | 1g |
$0.0 | 2023-06-07 |
2-chloro-4-(3-hydroxyphenyl)phenol Suppliers
2-chloro-4-(3-hydroxyphenyl)phenol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-chloro-4-(3-hydroxyphenyl)phenol
Introduction to 2-chloro-4-(3-hydroxyphenyl)phenol (CAS No. 920283-79-0)
2-chloro-4-(3-hydroxyphenyl)phenol, identified by the Chemical Abstracts Service registry number 920283-79-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of phenolic derivatives, characterized by its unique structural and functional properties that make it a valuable candidate for various applications in medicinal chemistry and material science.
The molecular structure of 2-chloro-4-(3-hydroxyphenyl)phenol consists of a benzene ring substituted with a chlorine atom at the 2-position and a hydroxyphenyl group at the 4-position. This arrangement imparts distinct reactivity and biological activity, making it a subject of intense interest in synthetic chemistry and drug discovery. The presence of both chloro and hydroxyl functional groups allows for diverse chemical transformations, enabling its use as an intermediate in the synthesis of more complex molecules.
In recent years, 2-chloro-4-(3-hydroxyphenyl)phenol has garnered attention due to its potential applications in the development of novel therapeutic agents. Researchers have been exploring its pharmacological properties, particularly its role as a precursor in the synthesis of antimicrobial, anti-inflammatory, and antioxidant compounds. The compound's ability to undergo selective functionalization makes it a versatile building block for designing molecules with tailored biological activities.
One of the most compelling aspects of 2-chloro-4-(3-hydroxyphenyl)phenol is its involvement in the synthesis of bioactive molecules that target specific biological pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on enzymes such as tyrosine kinases and lipoxygenases. These enzymes are implicated in various pathological conditions, including cancer and inflammatory diseases, making such inhibitors highly sought after in drug development.
The chemical reactivity of 2-chloro-4-(3-hydroxyphenyl)phenol allows for the introduction of additional functional groups through nucleophilic aromatic substitution or other coupling reactions. This flexibility has enabled chemists to create a library of derivatives with diverse pharmacological profiles. For example, modifications at the 3-position of the hydroxyl group can lead to compounds with enhanced solubility or improved bioavailability, crucial factors for drug efficacy.
Recent advancements in computational chemistry have further enhanced the understanding of 2-chloro-4-(3-hydroxyphenyl)phenol's interactions with biological targets. Molecular modeling studies have provided insights into how this compound binds to proteins and enzymes, offering a rational basis for designing more potent and selective inhibitors. These computational approaches complement experimental efforts, allowing for faster screening of potential drug candidates.
The synthesis of 2-chloro-4-(3-hydroxyphenyl)phenol itself is an area of active research. Modern synthetic methodologies have improved yield and purity, making it more accessible for large-scale applications. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have been employed to optimize production processes. These advancements not only enhance efficiency but also reduce environmental impact, aligning with green chemistry principles.
Beyond its pharmaceutical applications, 2-chloro-4-(3-hydroxyphenyl)phenol has shown promise in material science. Its phenolic structure makes it a candidate for polymer additives that improve thermal stability or flame retardancy. Additionally, derivatives of this compound have been explored as corrosion inhibitors due to their ability to form protective layers on metal surfaces.
The future direction of research on 2-chloro-4-(3-hydroxyphenyl)phenol is likely to focus on expanding its therapeutic potential. Investigations into its role in modulating immune responses and neuroprotective effects are underway. Furthermore, exploring its interactions with other bioactive molecules may uncover synergistic effects that could lead to novel treatment strategies for multifaceted diseases.
In conclusion, 2-chloro-4-(3-hydroxyphenyl)phenol (CAS No. 920283-79-0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications and refine synthetic methods, this compound is poised to play an increasingly important role in addressing global health challenges.
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